molecular formula C19H24N2O2S B256483 2-(4-methyl-1-piperidinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one

2-(4-methyl-1-piperidinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B256483
M. Wt: 344.5 g/mol
InChI Key: LATXBSXPJNWJMM-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-piperidinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one, commonly known as MPTP, is a synthetic compound that is widely used in scientific research. It was first synthesized in the 1970s and has since been extensively studied for its biochemical and physiological effects. MPTP has been used in various research fields, including neuroscience, pharmacology, and toxicology.

Mechanism of Action

MPTP is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP-induced parkinsonism in non-human primates closely resembles the symptoms and pathology of Parkinson's disease in humans. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, resulting in motor deficits such as bradykinesia, rigidity, and tremors. MPTP has also been shown to induce oxidative stress and inflammation, which may contribute to the neurodegenerative process.

Advantages and Limitations for Lab Experiments

MPTP is a valuable tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disorder. Its selective toxicity to dopaminergic neurons allows researchers to selectively model the disease in animals and test potential therapies. However, MPTP-induced parkinsonism in animals may not fully recapitulate the complexity of the human disease, and caution should be exercised when extrapolating findings to humans.

Future Directions

Future research on MPTP may focus on developing new therapies for Parkinson's disease based on its mechanism of action. For example, compounds that inhibit MAO-B or protect against oxidative stress may be effective in treating the disorder. Additionally, further studies may explore the use of MPTP in modeling other neurodegenerative disorders, such as Alzheimer's disease or Huntington's disease, where mitochondrial dysfunction and oxidative stress are also implicated.

Synthesis Methods

The synthesis of MPTP involves the reaction of 2-benzylidene-1,3-thiazolidin-4-one with 4-methylpiperidine and 2-propoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under reflux conditions. The resulting product is then purified by recrystallization.

Scientific Research Applications

MPTP is widely used in scientific research as a tool to study the dopaminergic system. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to parkinsonism in humans and non-human primates. This makes MPTP a valuable tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disorder.

properties

Product Name

2-(4-methyl-1-piperidinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

(5E)-2-(4-methylpiperidin-1-yl)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H24N2O2S/c1-3-12-23-16-7-5-4-6-15(16)13-17-18(22)20-19(24-17)21-10-8-14(2)9-11-21/h4-7,13-14H,3,8-12H2,1-2H3/b17-13+

InChI Key

LATXBSXPJNWJMM-GHRIWEEISA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCC(CC3)C

SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCC(CC3)C

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCC(CC3)C

Origin of Product

United States

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